5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione
CAS No.: 64464-19-3
Cat. No.: VC2310677
Molecular Formula: C10H8Cl2N2O2
Molecular Weight: 259.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64464-19-3 |
|---|---|
| Molecular Formula | C10H8Cl2N2O2 |
| Molecular Weight | 259.09 g/mol |
| IUPAC Name | 5-(2,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16) |
| Standard InChI Key | CNSCQYYNEHSGNU-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The compound is characterized by a 2,4-dichlorophenyl substituent and a methyl group at position 5 of the ring. This specific arrangement contributes to its unique chemical and biological properties.
The structure contains a nitrogen-containing heterocyclic system that resembles hydantoin, a well-known pharmacophore in medicinal chemistry. The presence of two chlorine atoms at positions 2 and 4 of the phenyl ring likely influences its lipophilicity and binding affinity to potential biological targets.
Chemical Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ |
| Molecular Weight | 259.09 g/mol |
| CAS Number | 64464-19-3 |
| Minimum Purity | 95% |
The compound possesses chemical reactivity typical of imidazolidine-2,4-dione derivatives, including potential for N-alkylation, acylation, and other nucleophilic substitution reactions at the nitrogen positions .
Synthesis Methods
General Synthetic Approach
The synthesis of 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione likely follows pathways similar to those used for related imidazolidine-2,4-dione derivatives. Based on synthetic routes for similar compounds, it may involve the reaction of 2,4-dichlorobenzaldehyde with methylamine and glycine under specific reaction conditions.
By drawing parallels with synthesis methods for similar compounds, a typical synthetic route might involve:
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Condensation reaction between 2,4-dichlorobenzaldehyde and a suitable precursor
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Cyclization to form the imidazolidine ring
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Purification and isolation of the target compound
Alternative Synthesis Methods
Drawing from methodologies used for related compounds, alternative synthesis approaches might include:
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Reaction of 2,4-dichlorophenylmethylketone with cyanide and subsequent cyclization
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Direct reaction of 2,4-dichlorophenylmethylketone with urea or related compounds under suitable conditions
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Modification of existing imidazolidine-2,4-dione derivatives through selective functionalization
Biological Activities and Applications
Research Applications
The compound may serve as:
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A chemical intermediate in the synthesis of more complex molecules
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A pharmacophore model for drug design and development
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A reference standard for analytical chemistry applications
Structure-Activity Relationships
Comparison with Related Compounds
The structural features of 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione can be compared with similar derivatives to understand potential structure-activity relationships. For example, 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione differs in the position and number of chlorine atoms on the phenyl ring, which may result in different biological activities.
Similarly, the 5-(2-chlorophenyl)-5-methyl-imidazolidine-2,4-dione has a molecular weight of 224.64 g/mol and features only one chlorine atom at the ortho position . This structural difference likely impacts properties such as:
| Property | 5-(2,4-Dichlorophenyl) derivative | 5-(2-chlorophenyl) derivative |
|---|---|---|
| Molecular Weight | 259.09 g/mol | 224.64 g/mol |
| LogP (estimated) | Higher | 2.05220 (reported) |
| Electron density distribution | Affected by two Cl atoms | Affected by one Cl atom |
These differences can significantly impact binding affinity to biological targets and pharmacokinetic properties.
Functional Group Effects
The presence of specific functional groups in 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione contributes to its chemical and biological behavior:
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The imidazolidine-2,4-dione ring provides hydrogen bond donors and acceptors for potential interactions with biological targets
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The 2,4-dichlorophenyl group increases lipophilicity and may enhance membrane permeability
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The methyl group at position 5 influences the electronic properties and conformational preferences of the molecule
Future Research Directions
Computational Studies
Molecular modeling and computational studies could provide valuable insights into:
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Binding modes with potential biological targets
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Physicochemical properties that are difficult to measure experimentally
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Rational design of more potent derivatives for specific applications
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